N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a unique structure combining an indole moiety, a biphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps
Indole Synthesis: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Coupling with Biphenyl Carboxamide: The final step involves coupling the thioether-indole intermediate with a biphenyl carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Primary or secondary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Material Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes involving indole derivatives and thioether linkages.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions, while the thioether linkage might participate in covalent bonding with target proteins. The biphenyl carboxamide group could enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the thioether linkage, which may result in different biological activity and chemical reactivity.
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-benzoic acid: Similar structure but with a benzoic acid group instead of a biphenyl carboxamide, potentially altering its binding properties and applications.
Uniqueness
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its indole, thioether, and biphenyl carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2OS/c1-21-11-13-24(14-12-21)28-29(26-9-5-6-10-27(26)32-28)34-20-19-31-30(33)25-17-15-23(16-18-25)22-7-3-2-4-8-22/h2-18,32H,19-20H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEESVFNYOGQPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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